4-(Pyrazin-2-YL)thiazol-2-amine

Description

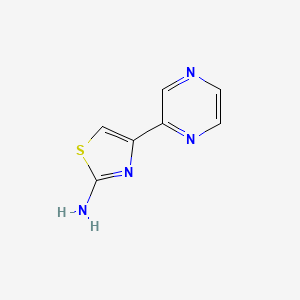

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-pyrazin-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c8-7-11-6(4-12-7)5-3-9-1-2-10-5/h1-4H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNOTRTXCBNEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10699060 | |

| Record name | 4-(Pyrazin-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19847-11-1 | |

| Record name | 4-(Pyrazin-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyrazin-2-yl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Transformations of 4 Pyrazin 2 Yl Thiazol 2 Amine and Its Analogues

Classic Hantzsch Thiazole (B1198619) Synthesis for the 4-(Pyrazin-2-YL)thiazol-2-amine Core

The Hantzsch thiazole synthesis remains a fundamental and widely employed method for constructing the 2-aminothiazole (B372263) ring system. synarchive.comyoutube.com This reaction involves the cyclocondensation of an α-haloketone with a thiourea (B124793) derivative. synarchive.comyoutube.com In the context of this compound, the synthesis commences with the appropriate α-haloketone derived from a pyrazine (B50134) precursor.

Specifically, the synthesis of N-(4-methylpyridin-2-yl)-4-(pyrazin-2-yl)thiazol-2-amine is achieved through the Hantzsch reaction between 1-(4-methylpyridin-2-yl)thiourea and the corresponding α-bromoketone of pyrazine. researchgate.netscispace.com Similarly, the parent compound, 2-amino-4-(pyrazin-2-yl)thiazole, can be prepared by condensing 2-bromo-1-(pyrazin-2-yl)ethan-1-one with thiourea. nih.govnih.gov The initial bromination of 2-acetylpyrazine is a key step in generating the required α-bromoketone intermediate. nih.gov

The general applicability of the Hantzsch synthesis is further demonstrated by its use in preparing a variety of analogues. For instance, N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines are synthesized via the Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas under microwave irradiation. nih.gov This method highlights the versatility of the Hantzsch synthesis in accommodating different heterocyclic systems attached to the thiazole core.

Table 1: Examples of Hantzsch Thiazole Synthesis for Pyrazine-Thiazole Derivatives

| Starting Materials | Product | Reference |

| 1-(4-methylpyridin-2-yl)thiourea and 2-bromo-1-(pyrazin-2-yl)ethan-1-one | N-(4-methylpyridin-2-yl)-4-(pyrazin-2-yl)thiazol-2-amine | researchgate.netscispace.com |

| Thiourea and 2-bromo-1-(pyrazin-2-yl)ethan-1-one | 2-Amino-4-(pyrazin-2-yl)thiazole | nih.govnih.gov |

| Substituted thioureas and 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | nih.gov |

Alternative and Modular Synthetic Approaches to the Pyrazine-Thiazole System

Beyond the classic Hantzsch synthesis, alternative and more modular strategies have been developed to provide greater flexibility and control over the synthesis of the pyrazine-thiazole system. These methods often allow for the late-stage introduction of diversity, which is highly advantageous in medicinal chemistry for the rapid generation of compound libraries.

One such approach involves a cascade protocol for the modular synthesis of thiazoline (B8809763) and thiazole derivatives. science.govnih.gov This method utilizes readily available and inexpensive starting materials, and the reactions are typically performed under mild conditions, often without the need for extensive purification. science.govnih.gov While not explicitly detailed for this compound in the provided context, such modular strategies represent a promising avenue for its synthesis and the creation of its analogues.

Another alternative involves the synthesis of thiazoles from α-diazoketones and thioureas catalyzed by trifluoromethanesulfonic acid (TfOH). organic-chemistry.org This metal-free approach offers good functional group tolerance and high yields. The reaction of 1H-1-(1′-alkynyl)-5-methyl-1,2,3-benziodoxathiole 3,3-dioxides with thioamides also provides a route to thiazoles. organic-chemistry.org

Furthermore, palladium-catalyzed reactions have been employed for the construction of 2-aminothiazoles from vinyl azides and potassium thiocyanate (B1210189), offering high selectivity. organic-chemistry.org These modern synthetic methods provide powerful tools for accessing complex thiazole derivatives that may be challenging to prepare using traditional methods.

Strategic Derivatization at Key Positions (e.g., Amino Group, Pyrazine Moiety)

To explore structure-activity relationships and optimize biological activity, strategic derivatization of the this compound scaffold at key positions is crucial. The primary sites for modification are the 2-amino group of the thiazole ring and the pyrazine moiety.

Derivatization of the 2-Amino Group:

The amino group at the C-2 position of the thiazole ring is a common handle for derivatization. Acylation of the 2-amino group is a frequently employed strategy. For example, 2-amino-4-(pyridin-2-yl)thiazole can be coupled with various aliphatic, aromatic, and heteroaromatic acids to generate a library of amide derivatives. nih.gov This approach has been used to synthesize N-benzoyl derivatives which have shown promising antimycobacterial activity. nih.gov

Similarly, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by a Suzuki reaction. mdpi.com This highlights a multi-step strategy for introducing substituents at both the C-2 amino group and the C-5 position of the thiazole ring. The formation of Schiff bases by reacting the 2-amino group with aldehydes is another common derivatization strategy. mdpi.comnih.gov

Derivatization of the Pyrazine Moiety:

Modifications to the pyrazine ring can also significantly impact the biological properties of the molecule. For instance, the synthesis of hybrid molecules combining pyrazinamide (B1679903) with a 4-phenylthiazol-2-amine scaffold involves the use of substituted pyrazinoic acids, such as 5-chloro- or 6-chloro-pyrazinoic acid. nih.gov These pyrazinoic acids are converted to their corresponding acyl chlorides and then reacted with the aminothiazole to form the amide linkage. nih.gov This modular approach allows for the introduction of various substituents onto the pyrazine ring to fine-tune the molecule's activity.

Control of Chemo- and Regioselectivity in Synthesis

Achieving control over chemo- and regioselectivity is a critical aspect of synthesizing complex molecules like this compound and its analogues. The presence of multiple reactive sites in the precursors necessitates careful selection of reaction conditions to ensure the desired outcome.

In the Hantzsch thiazole synthesis, the regioselectivity is generally well-defined, with the sulfur of the thiourea attacking the α-carbon of the haloketone. However, under acidic conditions, the condensation of α-halogeno ketones with N-monosubstituted thioureas can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org The ratio of these isomers is influenced by the reaction conditions and the structure of the starting materials, highlighting the importance of controlling the reaction environment to achieve the desired regioselectivity. rsc.org

Modern synthetic methods often provide high levels of selectivity. For example, palladium(II) acetate (B1210297) and iron(III) bromide catalyze the reaction of vinyl azides and potassium thiocyanate to form either 4-substituted 2-aminothiazoles or 4-substituted 5-thiocyano-2-aminothiazoles, respectively, with high selectivity. organic-chemistry.org Programmed synthesis strategies can also be employed to achieve specific substitution patterns on the thiazole ring by taking advantage of the directing effects of existing substituents. chim.it

Furthermore, in the synthesis of pyrazino-fused systems, deprotolithiation-in situ zincation followed by N-arylation reactions can be used to achieve selective functionalization. mdpi.com The choice of base and reaction temperature can significantly influence the chemo- and regioselectivity of these transformations. mdpi.com

Development of Hybrid Molecules Incorporating the this compound Scaffold

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery. The this compound scaffold has been successfully incorporated into various hybrid molecules to enhance their biological activity and spectrum.

A notable example is the development of hybrid molecules that combine the antimycobacterial agent pyrazinamide with a 4-phenylthiazol-2-amine scaffold. nih.govrsc.orgdntb.gov.ua These hybrids are designed to leverage the known activities of both components. The synthesis typically involves coupling a substituted pyrazinoic acid with a 4-arylthiazol-2-amine derivative. nih.gov For instance, 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide was synthesized and showed potent antimycobacterial activity. nih.govrsc.org

Another approach involves linking the pyrazine and thiazole moieties through different bridges. A series of pyrazine-linked thiazoles connected by an amino-benzylidene bridge has been synthesized. researchgate.net The synthetic strategy was based on the reaction of a thiosemicarbazone derived from 2-(4-acetylphenyl)amino-pyrazine with various halo-carbonyl reagents. researchgate.net

Furthermore, hybrid molecules merging naphthalene, thiazole, and pyrazole (B372694) moieties have been synthesized and evaluated for their cytotoxic activities. nih.gov These examples demonstrate the versatility of the this compound scaffold as a building block for the construction of novel hybrid molecules with potentially improved therapeutic properties.

Table 2: Examples of Hybrid Molecules Incorporating the Pyrazine-Thiazole Scaffold

| Hybrid Molecule Type | Synthetic Strategy | Key Findings | Reference |

| Pyrazinamide-Thiazole Hybrids | Coupling of substituted pyrazinoic acids with 4-arylthiazol-2-amines. | Potent antimycobacterial activity observed, with 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide being a lead compound. | nih.govrsc.org |

| Pyrazine-Thiazole Hybrids with Amino-Benzylidene Bridge | Reaction of a thiosemicarbazone of 2-(4-acetylphenyl)amino-pyrazine with halo-carbonyl reagents. | Good anti-tumor activity against various cancer cell lines. | researchgate.net |

| Naphthalene-Thiazole-Pyrazole Hybrids | Multi-step synthesis involving the formation of pyrazole and thiazole rings. | Potent cytotoxicity against liver cancer cells. | nih.gov |

Structure Activity Relationship Sar Investigations of 4 Pyrazin 2 Yl Thiazol 2 Amine Derivatives

Influence of Substituents on the Thiazole (B1198619) Ring System (C-4 Pyrazine (B50134), C-2 Amino Functionality)

The substitution pattern on the central thiazole ring of 4-(pyrazin-2-yl)thiazol-2-amine derivatives plays a pivotal role in their biological activity.

At the C-4 Position:

The nature of the aromatic ring at the C-4 position of the thiazole is critical. Studies have shown that a pyridin-2-yl substituent at this position is often crucial for potent antimycobacterial activity. nih.gov Replacing the pyridin-2-yl group with a phenyl group can lead to a significant decrease in activity in some series of compounds. nih.gov However, in other instances, substituted phenyl groups at C-4 have yielded derivatives with significant activity, suggesting that the optimal substituent is series-dependent. nih.gov For example, in a series of hybrid compounds, derivatives with a substituted phenyl at C-4 were found to be more potent than those with a pyridin-2-yl moiety. nih.gov

Isosteric replacements of the thiazole ring have been explored to understand the importance of the thiazole core. Replacing the thiazole nitrogen with a carbon (thiophene derivative) or the sulfur with a nitrogen (imidazole derivative) or oxygen (oxazole derivative) generally leads to a significant loss of activity, highlighting the essential nature of the thiazole scaffold for biological function. nih.gov

At the C-2 Amino Functionality:

The amino group at the C-2 position of the thiazole ring is a key site for modification and has shown considerable tolerance for various substituents. nih.gov Both N-acyl and N-aryl substitutions have been explored, with N-acyl derivatives often demonstrating lower cytotoxicity and thus a more favorable selectivity index. nih.gov

For instance, N-benzoyl derivatives have been shown to be superior in antimycobacterial activity compared to derivatives with an unsubstituted amino group or those with an N-phenyl substituent. nih.gov The substitution pattern on the benzoyl ring is also important, with substituents like 3-chloro and 3-bromo being favorable. nih.gov

| C-4 Substituent | C-2 Amino Modification | Relative Biological Activity |

| Pyridin-2-yl | Unsubstituted | Baseline activity nih.gov |

| Phenyl | Unsubstituted | Often decreased activity nih.gov |

| Pyridin-2-yl | N-Benzoyl | Increased activity nih.gov |

| Phenyl (substituted) | N-Benzoyl | Potent activity in some series nih.gov |

Impact of Modifications on the Pyrazine Moiety on Biological Potency

Modifications to the pyrazine ring of this compound derivatives significantly influence their biological potency. The nitrogen atoms within the pyrazine ring are key features that can be altered to modulate activity.

Replacing the pyrazine ring with other aromatic systems, such as pyridine (B92270) or phenyl groups, has been a common strategy to probe the SAR. nih.gov In some inhibitor classes, moving from a pyrazine to a pyridine analog resulted in slightly improved activity, while a more lipophilic phenyl ring further enhanced potency. nih.gov This suggests that the electronic properties and lipophilicity of the C-4 aromatic system are critical determinants of biological efficacy.

Furthermore, the introduction of substituents onto the pyrazine ring itself can have a profound impact. For example, in a series of pyrazinamide (B1679903) hybrids, the presence of a chlorine atom on the pyrazine core was found to be beneficial for antimycobacterial activity. nih.gov Specifically, 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide was identified as a highly potent and broad-spectrum agent. nih.govresearchgate.net

| Pyrazine Modification | Impact on Biological Potency | Example Compound Class |

| Replacement with Pyridine | Slightly improved activity in some cases nih.gov | NAAA Inhibitors nih.gov |

| Replacement with Phenyl | Further enhanced potency in some cases nih.gov | NAAA Inhibitors nih.gov |

| Introduction of Chlorine | Beneficial for antimycobacterial activity nih.gov | Pyrazinamide Hybrids nih.gov |

Elucidating the Role of the Exocyclic Amino Nitrogen (N-2) Substitutions

The exocyclic amino nitrogen at the N-2 position of the thiazole ring is a highly versatile point for chemical modification, and substitutions at this site have a profound impact on the biological activity of this compound derivatives. The flexibility of this position allows for the introduction of a wide array of substituents, leading to significant improvements in potency and selectivity. nih.gov

Research has shown that N-aryl substitutions are well-tolerated. nih.gov A systematic exploration of N-aryl analogues with various electron-withdrawing and electron-donating groups at the ortho, meta, and para positions has been conducted. nih.gov While the SAR can be relatively flat in some cases, certain substitutions can lead to enhanced activity. nih.gov

N-acyl substitutions have also been extensively investigated. The preparation of N-acyl analogues, including those derived from aliphatic, aromatic, and heteroaromatic acids, has been a successful strategy to enhance biological activity. nih.gov For example, the introduction of substituted benzoyl groups at the N-2 position has led to a more than 128-fold improvement in the antitubercular activity of an initial hit compound. nih.gov Specifically, N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly potent analogue. nih.gov

The nature of the linker between the thiazole and the substituent is also critical. Amide linkers, resulting from N-acyl substitutions, have been shown to provide potent analogues with a good separation between activity and cytotoxicity. nih.gov

| N-2 Substituent Type | General Effect on Activity | Specific Examples |

| N-Aryl | Tolerated, with some substitutions enhancing potency nih.gov | N-phenyl, N-tolyl derivatives nih.gov |

| N-Alkyl | Generally less active than N-acyl or N-aryl science.gov | Di-N-propyl substitution can be optimal for specific targets science.gov |

| N-Acyl (Aromatic) | Significant improvement in potency, often with good selectivity nih.gov | N-(3-Chlorobenzoyl) nih.gov |

| N-Acyl (Heteroaromatic) | Can lead to potent compounds nih.gov | Pyrazinoyl derivatives nih.gov |

Conformational Flexibility and its Correlation with Biological Efficacy

The dihedral angle between the thiazole ring and the pyrazine ring at the C-4 position is a key conformational parameter. scispace.com In the solid state, this angle can vary significantly depending on the substitution pattern and the crystal packing forces. For instance, in N-(4-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine, the dihedral angle between the thiazole and the pyridine ring is 22.96° for one molecule and 37.53° for another in the asymmetric unit, indicating considerable non-planarity. scispace.com This twisting can be influenced by the formation of intermolecular hydrogen bonds. scispace.com In contrast, the crystal structure of N-(4-methylpyridin-2-yl)-4-(pyrazin-2-yl)thiazol-2-amine reveals a nearly planar arrangement, which is stabilized by the formation of centrosymmetric dimers through hydrogen bonding. scispace.comresearchgate.net

This conformational flexibility can have direct implications for biological activity. A more rigid, planar conformation might be required for optimal binding to some targets, while a more twisted, flexible conformation might be necessary for others. The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site of the target protein is essential for high-affinity binding and potent biological activity.

Computational studies, such as molecular docking, can provide insights into the preferred binding conformations of these derivatives. mdpi.com These studies can help to rationalize the observed SAR and guide the design of new analogues with improved efficacy by optimizing their conformational properties.

| Compound | Dihedral Angle (Thiazole-Aryl at C4) | Conformational Feature | Implication for Activity |

| N-(4-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine | 22.96° and 37.53° scispace.com | Significantly non-planar scispace.com | May be advantageous for certain target interactions |

| N-(4-methylpyridin-2-yl)-4-(pyrazin-2-yl)thiazol-2-amine | Nearly planar scispace.comresearchgate.net | Forms hydrogen-bonded dimers scispace.comresearchgate.net | May favor binding to targets requiring a planar ligand |

SAR Insights from Hybridization with Other Pharmacologically Relevant Scaffolds

Hybridizing the this compound scaffold with other pharmacologically active moieties is a powerful strategy to develop novel molecules with enhanced or synergistic biological activities. This approach can lead to compounds with improved potency, better selectivity, or a broader spectrum of action.

A notable example is the hybridization of the 4-arylthiazol-2-amine scaffold with pyrazinamide, a first-line antitubercular drug. nih.gov This resulted in a series of hybrid compounds with potent antimycobacterial activity. nih.govresearchgate.net The linker connecting the two scaffolds is a critical determinant of activity. A carboxamide linker was chosen in this case because N-acyl derivatives of 2-aminothiazoles had previously shown superior activity compared to N-phenyl derivatives. nih.gov The most active compound from this series, 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide, demonstrated potent and broad-spectrum activity against various mycobacterial species. nih.govresearchgate.net

Another approach involves the hybridization with indole-based scaffolds. The combination of a 4-(indol-3-yl)thiazole core with various acylamines at the 2-amino position has been explored for antimicrobial activity. mdpi.com The nature of the substituents on both the indole (B1671886) and the acylamino moieties significantly influences the resulting biological profile. mdpi.com

The fusion of the thiazole ring with other heterocyclic systems has also been investigated. For instance, the synthesis of thiazole ring-fused pyrimidine (B1678525) derivatives has been achieved through multicomponent reactions involving 2-aminothiazoles. nih.gov

These examples highlight the versatility of the this compound scaffold as a building block for the creation of novel hybrid molecules with diverse pharmacological properties. The SAR of these hybrids is complex and depends on the nature of the hybridized scaffold, the linker used, and the substitution patterns on both moieties.

| Hybridized Scaffold | Linker | Key SAR Findings | Resulting Biological Activity |

| Pyrazinamide | Carboxamide | Substituted phenyl at C-4 of thiazole is superior to pyridin-2-yl in this series. nih.gov | Potent and broad-spectrum antimycobacterial activity nih.govresearchgate.net |

| Indole | Direct C-C bond | Substituents on both indole and thiazole rings influence activity. mdpi.com | Antimicrobial mdpi.com |

| Pyrimidine | Fused ring system | Formation of novel heteroaromatic systems. nih.gov | Varied, depending on the overall structure |

Molecular Mechanisms of Action and Biological Target Identification for 4 Pyrazin 2 Yl Thiazol 2 Amine Analogues

Inhibition of Key Enzymes

Analogues of 4-(pyrazin-2-yl)thiazol-2-amine have been identified as inhibitors of several key enzymes crucial for the survival of bacteria, fungi, and the proliferation of cancer cells. The mechanism often involves the thiazol-2-amine group acting as a hinge-binder in the active site of these enzymes.

Mycobacterial Beta-Ketoacyl-(Acyl-Carrier-Protein) Synthase III (FabH): The FabH enzyme is critical for initiating the fatty acid synthesis (FAS-II) pathway in mycobacteria, a pathway absent in humans, making it an attractive target for antimycobacterial drugs. researchgate.netnih.govnih.gov Hybrid compounds that combine a pyrazinamide (B1679903) scaffold with 4-arylthiazol-2-amines have been investigated as potential FabH inhibitors. nih.gov Molecular docking studies suggest that these analogues can bind to the active site of mycobacterial FabH. nih.govresearchgate.net For instance, 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide was identified as a potent antimycobacterial agent, with FabH proposed as its potential molecular target based on structural similarities to known inhibitors. nih.govresearchgate.netcuni.cz

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1): DprE1 is an essential enzyme in the biosynthesis of the mycobacterial cell wall component, arabinogalactan. rsc.orgworldscientific.comresearchgate.netnih.gov Several pyrazine-containing compounds have been designed as DprE1 inhibitors. rsc.orgworldscientific.comresearchgate.netnih.govnih.gov The mechanism of inhibition often involves noncovalent interactions, such as the formation of hydrogen bonds with the crucial Cys387 residue in the enzyme's active site. worldscientific.comresearchgate.net A series of (E)-4-((2-(pyrazine-2-carbonyl) hydrazineylidene)methyl)phenyl benzenesulfonate (B1194179) derivatives were designed as noncovalent DprE1 inhibitors, with some compounds showing promising antitubercular activity. researchgate.net

Kinases: The 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold, a close analogue of the pyrazine-thiazole structure, has been extensively studied for its potent and selective inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6. nih.govacs.orgnih.govconsensus.app These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them validated targets for cancer therapy. researchgate.netnih.gov The 2-aminothiazole (B372263) or 2-aminopyridine (B139424) moiety typically acts as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region. nih.gov Optimization of this scaffold has led to orally bioavailable inhibitors with high selectivity and significant antitumor activity in preclinical models. nih.govacs.orgconsensus.app

Poly(ADP-Ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in DNA repair, and its inhibition is a therapeutic strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.govnih.gov While numerous heterocyclic compounds have been developed as PARP-1 inhibitors, there is currently limited direct evidence in the reviewed literature specifically linking this compound analogues to potent PARP-1 inhibition. nih.govgoogle.comresearchgate.netgoogle.com Research in this area has focused on other scaffolds like benzofurans and dihydropyridophthalazinones. nih.govgoogle.com

UDP-N-acetylenolpyruvylglucosamine Reductase (MurB): MurB is an essential enzyme in the cytoplasmic steps of peptidoglycan biosynthesis in bacteria. Molecular docking studies have suggested that the antibacterial activity of some heteroaryl(aryl) thiazole (B1198619) derivatives may be due to the inhibition of E. coli MurB. researchgate.netnih.gov This enzyme represents a potential target for the broader antibacterial applications of this class of compounds.

Sterol 14α-demethylase (CYP51): CYP51 is a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. Inhibition of this enzyme disrupts the fungal cell membrane integrity. semanticscholar.orgmdpi.comacs.org Docking studies with various thiazole derivatives, including those with structural similarities to this compound, indicate that they can bind effectively to the active site of CYP51. researchgate.netnih.govsemanticscholar.orgmdpi.com This interaction is considered the primary mechanism for the antifungal activity observed in many thiazole-based compounds. semanticscholar.orgmdpi.com

Interaction Profiles with Specific Protein Targets

The biological activity of this compound analogues is defined by their specific molecular interactions with protein targets.

Enzymes:

DprE1: Analogues form key hydrogen bonds with the active site residue Cys387, crucial for their inhibitory effect. worldscientific.comresearchgate.net

Kinases (CDK4/6): The N-(pyridin-2-yl)pyrimidin-2-amine scaffold, analogous to the core structure, establishes critical hydrogen bond interactions with the hinge region of the kinase, a common binding motif for kinase inhibitors. nih.govnih.gov Nonpolar interactions with residues like Ile10/12/19 also contribute to the potency and selectivity of these inhibitors against different CDKs. nih.gov

CYP51: The antifungal action of thiazole derivatives is attributed to their interaction with the heme iron in the active site of CYP51, alongside interactions with key amino acid residues such as Tyr118 and Tyr132, mimicking the binding mode of established azole antifungals. researchgate.net

MurB: Docking studies predict that thiazole derivatives can fit into the active site of the E. coli MurB enzyme, suggesting this as a probable mechanism for their antibacterial effects. researchgate.netnih.gov

Receptors: Some N-pyrimidyl/pyridyl-2-thiazolamine analogues have been identified as positive allosteric modulators (PAMs) of the M3 muscarinic acetylcholine (B1216132) receptor (mAChR). Conformational analyses suggest that a unique sulfur-nitrogen non-bonding interaction within the molecule is essential for the conformations required for this activity.

Modulation of Intracellular Signaling Pathways

By inhibiting key enzymes or interacting with receptors, this compound analogues can significantly modulate critical intracellular signaling pathways.

Cell Cycle Regulation: As potent inhibitors of CDK4/6, these compounds block the phosphorylation of the retinoblastoma (Rb) protein. nih.gov This prevents the G1-S phase transition of the cell cycle, leading to G1 phase arrest and the inhibition of cancer cell proliferation. researchgate.netacs.org Some analogues also induce apoptosis. researchgate.net

Ergosterol Biosynthesis Pathway: By inhibiting CYP51, thiazole-based antifungal agents disrupt the synthesis of ergosterol, a vital component of the fungal cell membrane. semanticscholar.orgmdpi.comacs.org This leads to the accumulation of toxic sterol precursors and ultimately compromises membrane function and integrity, inhibiting fungal growth. mdpi.com

Bacterial Cell Wall Synthesis: Inhibition of enzymes like FabH and MurB directly interferes with the biosynthesis of fatty acids and peptidoglycan, respectively. researchgate.netnih.govnih.govnih.gov These pathways are essential for the formation and maintenance of the bacterial cell wall, and their disruption leads to bacterial cell death.

G-Protein Coupled Receptor (GPCR) Signaling: Analogues acting as PAMs of the M3 mAChR can enhance the effects of acetylcholine, modulating the Gq-coupled phospholipase C/inositol 1,4,5-triphosphate (IP3)/Ca2+ signaling pathway.

Mechanistic Studies of Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of this compound analogues are primarily attributed to the inhibition of essential enzymatic pathways.

Antimicrobial Mechanism: The primary proposed mechanism for antimycobacterial activity is the dual inhibition of cell wall biosynthesis through targeting enzymes like FabH and DprE1. nih.govworldscientific.comresearchgate.net For broader spectrum antibacterial activity, inhibition of MurB in the peptidoglycan synthesis pathway and potential inhibition of DNA gyrase and topoisomerase IV have been suggested for structurally related benzothiazole (B30560) compounds. researchgate.netnih.govnih.gov

Antifungal Mechanism: The predominant mechanism of antifungal action is the inhibition of CYP51, which is a key enzyme in the ergosterol biosynthesis pathway. researchgate.netnih.govsemanticscholar.orgmdpi.com This leads to ergosterol depletion and accumulation of toxic methylated sterols, which increases the permeability and fluidity of the fungal cell membrane, ultimately inhibiting fungal growth. mdpi.com Studies have confirmed that active thiazole derivatives can significantly decrease the ergosterol levels in Candida albicans. semanticscholar.org

Interactive Data Tables

Table 1: Enzyme Inhibition by this compound Analogues Filter by Enzyme or Compound Series to explore the data.

| Enzyme Target | Compound Series/Analogue | Proposed Mechanism of Action | Key Findings | References |

| FabH | 6-Chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide | Inhibition of fatty acid synthesis initiation | Suggested as a potential target based on molecular docking and structural similarity. | nih.govresearchgate.netcuni.cz |

| DprE1 | Pyrazine (B50134) hydrazinylidene derivatives | Noncovalent inhibition via H-bonds with Cys387 | Compounds identified with MIC of 1.56 µg/mL against M. tuberculosis. | worldscientific.comresearchgate.net |

| CDK4/6 | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | Hinge-binding, ATP-competitive inhibition | Highly potent and selective inhibitors, causing G1 cell cycle arrest. | nih.govacs.orgnih.gov |

| MurB | Heteroaryl(aryl) thiazole derivatives | Inhibition of peptidoglycan biosynthesis | Predicted as a likely target for antibacterial activity via docking studies. | researchgate.netnih.gov |

| CYP51 | Thiazole derivatives | Inhibition of ergosterol biosynthesis | Docking studies show strong interaction; leads to decreased ergosterol levels. | researchgate.netsemanticscholar.orgmdpi.com |

Table 2: Interaction Profiles with Protein Targets This table details the specific molecular interactions observed or predicted.

| Protein Target | Interacting Analogue Class | Key Interaction Details | Consequence of Interaction | References |

| DprE1 | Pyrazine-2-carbohydrazides | Hydrogen bonding with Cys387 active site residue. | Inhibition of enzyme activity. | worldscientific.comresearchgate.net |

| CDK4/6 | 4-Thiazol-N-(pyridin-2-yl)pyrimidines | Hydrogen bonds with kinase hinge region; nonpolar contacts with Ile10/12/19. | Potent and selective kinase inhibition. | nih.govnih.gov |

| CYP51 | Benzimidazole-thiazole derivatives | Coordination of a heterocyclic nitrogen to the heme iron; interaction with Tyr118/Tyr132. | Blockade of ergosterol synthesis. | researchgate.netsemanticscholar.org |

| M3 mAChR | N-Pyrimidyl/pyridyl-2-thiazolamines | Positive allosteric modulation, conformation stabilized by S-N non-bonding interaction. | Enhancement of acetylcholine signaling. |

Computational Chemistry and in Silico Drug Design for 4 Pyrazin 2 Yl Thiazol 2 Amine

Molecular Docking Studies for Ligand-Receptor Interactions and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method has been instrumental in elucidating the potential targets and interaction modes of 4-(pyrazin-2-yl)thiazol-2-amine derivatives.

For instance, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been identified as promising inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are implicated in cancer. nih.govnih.gov Molecular docking studies have been employed to analyze the interactions of these compounds with CDK2, CDK4, and CDK6. nih.govnih.gov These studies have revealed key interactions with amino acid residues at the active sites of these kinases, such as Lys22, Lys35, and Val96 for CDK4, and Lys43, His100, and Val101 for CDK6. The insights from these docking studies have been crucial for understanding the structure-activity relationships of these inhibitors.

In another study, docking calculations were performed on new thiazole (B1198619) and pyrazole (B372694) derivatives to assess their binding affinity to the urate oxidase protein. The results indicated that a pyrazole derivative exhibited a higher binding affinity (-5.45 kcal/mol) compared to a pyridine (B92270) derivative (-4.96 kcal/mol), suggesting it to be a more active compound. nih.gov Similarly, molecular docking has been used to investigate the anti-inflammatory potential of 4-(4-chlorothiophen-2-yl)thiazole-2-amine derivatives by docking them into the active sites of COX-2 and 5-LOX enzymes. frontiersin.org

Furthermore, molecular docking has been applied to screen for potential inhibitors of other targets. For example, pyrazine-based heterocycles were docked against a bacterial target (PDB: 4DUH), with one derivative, 5d, showing the highest binding affinity (S = -7.4519 kcal/mol) through hydrogen bonding and π-hydrogen bond interactions. nih.gov In the context of breast cancer, 4-phenylthiazol-2-amine derivatives were docked into the estrogen receptor-α (ER-α) protein target, with one compound exhibiting a superior docking score (-8.911 kcal/mol) compared to the standard drug tamoxifen (B1202) (-6.821 kcal/mol). rjeid.comnih.gov

Below is a table summarizing the results of various molecular docking studies involving derivatives of this compound:

| Compound/Derivative | Target Protein | Key Findings |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK2, CDK4, CDK6 | Identified key interactions with active site residues. nih.govnih.gov |

| Thiazole and Pyrazole derivatives | Urate Oxidase | Pyrazole derivative showed higher binding affinity (-5.45 kcal/mol). nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazole-2-amine derivatives | COX-2, 5-LOX | Docking studies supported their potential as COX/LOX inhibitors. frontiersin.org |

| Pyrazine-pyridone derivative 5d | Bacterial Target (PDB: 4DUH) | Highest binding affinity (S = -7.4519 kcal/mol). nih.gov |

| 4-Phenylthiazol-2-amine derivative 3e | Estrogen Receptor-α (ER-α) | Better docking score (-8.911 kcal/mol) than tamoxifen. rjeid.comnih.gov |

Molecular Dynamics Simulations to Explore Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide valuable insights into the stability of ligand-target complexes and the dynamic nature of their interactions.

For derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine targeting CDKs, MD simulations have been used in conjunction with molecular docking and 3D-QSAR to provide a more comprehensive understanding of their inhibitory activity. nih.govnih.gov These simulations have helped to confirm the binding affinity and the stability of the interactions with key residues within the active sites of CDK4 and CDK6. cjsc.ac.cn

In a study on triazolo[4,3-a]pyrazin analogues, MD simulations were performed on the best-docked complex to analyze its stability and the most important interactions throughout the simulation. sci-hub.se This approach helps to refine the understanding of the binding mode obtained from static docking studies. Similarly, MD simulations have been used to investigate the corrosion inhibition properties of 4-(pyridin-3-yl)thiazol-2-amine (B1265852) on a copper surface, confirming the results obtained from experimental methods. researchgate.net

A study focusing on pyrazine-based heterocycles as antibacterial agents also utilized MD simulations. These simulations, along with molecular docking, suggested that a particular pyrazine-pyridone derivative could effectively bind to a critical bacterial enzyme, highlighting its potential as a promising antibacterial agent. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is widely used to predict the activity of new compounds and to guide the design of more potent molecules.

Several studies have successfully applied 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to derivatives of this compound. In the development of CDK4/6 dual inhibitors, 3D-QSAR models were built for a series of 52 inhibitors, resulting in statistically significant models with good predictive power. cjsc.ac.cn For a larger set of 72 CDK2/4/6 inhibitors, 3D-QSAR models were also constructed and validated, providing insights into the structure-activity relationships. nih.gov

In the search for PIM-1 kinase inhibitors, 3D-QSAR studies were conducted on 3-(pyrazin-2-yl)-1H-indazole derivatives. The resulting pharmacophore was then used for virtual screening of compound databases. researchgate.net Furthermore, QSAR modeling has been used to study antioxidant properties of 2-aminothiazole (B372263) sulfonamide derivatives, leading to the design of new compounds with potentially improved activity. nih.govexcli.de

The following table summarizes the statistical parameters of some of the reported 3D-QSAR models:

| Target | QSAR Model | q² | r²_pred | Reference |

| CDK2 | 3D-QSAR | 0.714 | 0.764 | nih.gov |

| CDK4 | 3D-QSAR | 0.815 | 0.681 | nih.gov |

| CDK6 | 3D-QSAR | 0.757 | 0.674 | nih.gov |

| CDK4 | CoMFA | 0.543 | - | cjsc.ac.cn |

| CDK4 | CoMSIA | 0.518 | - | cjsc.ac.cn |

| CDK6 | CoMFA | 0.624 | - | cjsc.ac.cn |

| CDK6 | CoMSIA | 0.584 | - | cjsc.ac.cn |

| PIM-1 Kinase | 3D-QSAR | 0.8629 | - | researchgate.net |

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. DFT calculations can provide valuable information about the electronic properties and reactivity of a molecule, which can be correlated with its biological activity.

DFT calculations have been employed to study the protonation sites and hydrogen bonding patterns in the mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, including a derivative of this compound. These calculations were performed on the free cations and their corresponding free bases to understand their structural and electronic characteristics. d-nb.inforesearchgate.net

In a study of new thiazole and pyridine derivatives as antioxidant candidates, DFT calculations were used to determine their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The energy gap between HOMO and LUMO provides an indication of the molecule's stability and reactivity. The results showed that the compound with a smaller energy gap was less stable and therefore more active, which was in agreement with experimental findings. nih.gov

DFT has also been used in the study of corrosion inhibitors. For 4-(pyridin-3-yl)thiazol-2-amine, theoretical studies including DFT were performed to understand its corrosion inhibition effect on copper. researchgate.net

Virtual Screening and Pharmacophore Modeling for Novel Ligand Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. Pharmacophore modeling, a key component of virtual screening, involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) that is responsible for a molecule's biological activity.

Pharmacophore models have been generated for various targets to guide the discovery of new inhibitors. For instance, in a study on Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, a pharmacophore model was generated and validated using a set of known inhibitors. This model was then used as a query to screen a virtual database of 400,000 molecules, leading to the identification of 2800 hits. nih.gov One of the promising hits, a thiazole-2-amine derivative, was then synthesized and showed good activity. nih.gov

Similarly, in the search for Janus Kinase (JAK) inhibitors, pharmacophore-based virtual screening was employed. acs.org Representative pharmacophore models were developed from the complexes of JAK2/3 with the known inhibitor tofacitinib (B832) and used to screen a library of pyrazolone (B3327878) derivatives. This led to the identification of several hit compounds with high pharmacophore fit scores. acs.org

In another example, a ligand-based pharmacophore model was developed for HDAC2 inhibitors and used to screen the NCI and Maybridge databases. The hits were further filtered based on Lipinski's rule of five and then subjected to molecular docking. nih.gov

In Silico Assessment of Drug-Likeness and Absorption, Distribution, Metabolism, and Excretion (ADME) Potential

The assessment of drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical step in the early stages of drug discovery. In silico methods are widely used to predict these properties, helping to prioritize compounds with favorable pharmacokinetic profiles.

For a series of newly designed CDK4/6 inhibitors based on the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold, ADME/T (T for toxicity) properties were predicted to ensure they had promising drug-like characteristics. cjsc.ac.cn Similarly, for novel triazolo[4,3-a]pyrazin analogues, ADMET properties were calculated to predict their pharmacokinetic profiles and aid in the selection of compounds with good bioavailability. sci-hub.se

In a study of 4-phenylthiazol-2-amine derivatives as potential anti-breast cancer agents, the ADME properties of the synthesized compounds were evaluated and found to be within acceptable limits. rjeid.comnih.gov The partition coefficients (p/o) were also in a range suggesting good absorption at the site of action. nih.gov Furthermore, a study on pyrazine-based heterocycles included a Swiss ADME analysis to provide an in-depth look at the drug-like properties and pharmacokinetic attributes of the synthesized compounds. nih.gov

The following table lists some of the key ADME parameters that are often evaluated in silico:

| Property | Description |

| Molecular Weight | Influences absorption and distribution. |

| LogP | A measure of lipophilicity, affecting absorption and membrane permeability. |

| Hydrogen Bond Donors | Affects solubility and membrane permeability. |

| Hydrogen Bond Acceptors | Affects solubility and membrane permeability. |

| Polar Surface Area (PSA) | Related to drug transport properties. |

| Rotatable Bonds | Influences conformational flexibility and binding. |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness. |

| Blood-Brain Barrier (BBB) Penetration | Predicts the ability of a compound to cross the BBB. |

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut. |

| Cytochrome P450 (CYP) Inhibition | Predicts potential drug-drug interactions. |

Preclinical Biological Evaluation of 4 Pyrazin 2 Yl Thiazol 2 Amine and Derived Compounds

In Vitro Efficacy against Mycobacterial Strains (e.g., Mycobacterium tuberculosis H37Rv)

The 2-aminothiazole (B372263) scaffold, particularly with a pyridin-2-yl or pyrazin-2-yl substituent at the C-4 position, has been a significant focus of antitubercular research. nih.govnih.gov A variety of derivatives based on the 4-(pyrazin-2-yl)thiazol-2-amine core have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis (Mtb) H37Rv and other mycobacterial species.

Hybrid compounds combining pyrazinamide (B1679903) (PZA), a first-line antitubercular drug, with a 4-arylthiazol-2-amine scaffold have been designed and tested. nih.govnih.gov One of the most active compounds from a study, 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide, demonstrated broad-spectrum activity, inhibiting M. tuberculosis H37Rv, M. kansasii, and M. avium with a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL (2.3 µM). nih.govnih.gov This compound also showed a favorable selectivity index (>20) when tested against the human hepatocellular carcinoma cell line (HepG2). nih.govnih.gov

Further structure-activity relationship (SAR) studies on 2-aminothiazoles have highlighted that while the central thiazole (B1198619) and the C-4 substituent are often crucial for activity, the N-2 position allows for various modifications. nih.govnih.gov Introducing substituted benzoyl groups at this position has led to a significant improvement in antitubercular potency. nih.gov For instance, N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly potent analog with an MIC of 0.024 µM against Mtb. nih.gov

A series of thiazolyl pyrazine (B50134) carboxamide derivatives were synthesized and evaluated against M. tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). researchgate.net Compounds 5c and 5h from this series showed high activity with an MIC value of 6.25 µg/mL. researchgate.net Similarly, new thiazolidinones incorporating pyrazinyl and thiazolyl scaffolds have been synthesized, with all tested compounds showing moderate activity against M. tuberculosis H37Ra and M. bovis BCG. sci-hub.se

The isosteric replacement of the thiazole ring with an oxazole (B20620) has also been investigated. nih.gov In general, the resulting oxazole-containing compounds showed high activity against mycobacteria, including multidrug-resistant strains, with a best MIC against M. tuberculosis H37Ra of 3.13 µg/mL. nih.gov

Table 1: In Vitro Antitubercular Activity of this compound Derivatives

| Compound | Target Strain(s) | MIC (µg/mL) | MIC (µM) | Reference |

|---|---|---|---|---|

| 6-Chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide | M. tuberculosis H37Rv, M. kansasii, M. avium | 0.78 | 2.3 | nih.govnih.gov |

| Thiazolyl pyrazine carboxamide (5c) | M. tuberculosis H37Rv | 6.25 | - | researchgate.net |

| Thiazolyl pyrazine carboxamide (5h) | M. tuberculosis H37Rv | 6.25 | - | researchgate.net |

| Thiazolyl pyrazine carboxamide (5g) | M. tuberculosis H37Rv | 12.50 | - | researchgate.net |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | M. tuberculosis | 0.008 | 0.024 | nih.gov |

| N-Oxazolyl/N-Thiazolylcarboxamides (best compound) | M. tuberculosis H37Ra | 3.13 | - | nih.gov |

In Vitro Efficacy against Other Pathogenic Microorganisms (e.g., Bacteria, Fungi, Parasites)

Derivatives of the thiazole scaffold have demonstrated a broad spectrum of antimicrobial activity beyond mycobacteria, encompassing various pathogenic bacteria, fungi, and parasites.

Antibacterial and Antifungal Activity: Studies on pyrazole-thiazole hybrids have shown significant antibacterial efficacy, particularly against Gram-positive bacteria. nih.gov For example, a series of pyrazolyl-2,4-thiazolidinediones showed variable to good activity against Staphylococcus aureus and Bacillus subtilis, although they were inactive against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov In another study, pyrazole (B372694) derivatives incorporating a thiazol-4-one moiety displayed excellent activity against both Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 25 to 33 mm. acs.org These compounds also exhibited potent antifungal activity against Candida albicans isolates, with inhibition zones of 28 to 32 mm. acs.org

Similarly, a series of 4-(indol-3-yl)thiazole-2-amines and their acylated derivatives were evaluated against a panel of bacteria and fungi. mdpi.comnih.gov The most promising compound showed MIC values ranging from 0.06 to 0.12 mg/mL, with Salmonella Typhimurium being the most sensitive bacterium and S. aureus the most resistant. mdpi.comnih.gov Notably, some of these compounds were more potent against methicillin-resistant S. aureus (MRSA) than ampicillin. nih.gov The antifungal activity of several of these indole-thiazole derivatives exceeded or was equipotent to the reference drugs bifonazole (B1667052) and ketoconazole. mdpi.com

Antiparasitic Activity: The therapeutic potential of these scaffolds extends to parasitic diseases. A series of 3-pyridyl-1,3-thiazole derivatives were synthesized and tested against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov Fourteen of these compounds showed potent trypanocidal activity with IC50 values ranging from 0.2 to 3.9 µM, outperforming the standard drug benznidazole (B1666585) (IC50 = 4.2 µM). nih.gov Another study focused on pyrazole-thiadiazole derivatives, where compounds with 2,4-dichloro and 4-nitro substitutions were the most active against intracellular amastigotes of T. cruzi, with IC50 values of 13.54 µM and 10.37 µM, respectively. mdpi.com However, some related 1,3-thiazole derivatives were found to be inactive. oatext.com

Table 2: In Vitro Efficacy against Other Pathogens

| Compound Class | Pathogen | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Pyrazole-Thiazol-4-one Derivatives | Bacteria (Gram +/-) | Inhibition Zone | 25-33 mm | acs.org |

| Pyrazole-Thiazol-4-one Derivatives | Candida albicans | Inhibition Zone | 28-32 mm | acs.org |

| 4-(Indol-3-yl)thiazol-2-amine (Compound 5x) | Bacteria (Gram +/-) | MIC | 0.06-0.12 mg/mL | mdpi.comnih.gov |

| 3-Pyridyl-1,3-thiazole Derivatives | Trypanosoma cruzi | IC50 | 0.2-3.9 µM | nih.gov |

| Pyrazole-thiadiazole (2,4-diCl derivative 1c) | T. cruzi (amastigotes) | IC50 | 13.54 µM | mdpi.com |

| Pyrazole-thiadiazole (4-NO2 derivative 2k) | T. cruzi (amastigotes) | IC50 | 10.37 µM | mdpi.com |

Cell-Based Assays for Anticancer Activity in Various Cell Lines (e.g., HepG2, Panc-1, MCF-7)

The anticancer potential of pyrazine-thiazole derivatives has been explored against several human tumor cell lines. A study involving a series of pyrazine-thiazole analogs evaluated their cytotoxic effectiveness against pancreatic (Panc-1), liver (HepG2), and breast (MCF-7) cancer cell lines, as well as a normal cell line (WI-38). researchgate.netdntb.gov.ua The results indicated good anti-tumor activity compared to the standard drug erlotinib. researchgate.net

Specifically, analog 6c showed comparable inhibitory activity against all tested tumor cell lines, with a particularly strong effect against MCF-7 (IC50 = 5.51 µM). researchgate.netdntb.gov.ua Analog 9 demonstrated significant cytotoxicity against the Panc-1 cell line, while analog 11c was potent against HepG2, with an IC50 of 8.01 µM. researchgate.netdntb.gov.ua

Another area of investigation involves linking the 2-aminothiazole scaffold to other known anticancer pharmacophores. For instance, derivatives of 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin were synthesized and evaluated against human cancer cell lines including A549 (lung), HepG2 (liver), and HeLa (cervical). nih.gov Two compounds from this series displayed greater antitumor activity and lower toxicity compared to the parent compound. nih.gov

The cytotoxicity of these compounds is also a critical factor in evaluating their selectivity for antimycobacterial activity. As part of antitubercular screening, hybrid molecules combining pyrazinamide and 4-phenylthiazol-2-amine were tested for cytotoxicity against the HepG2 cell line. nih.govnih.gov The most active antimycobacterial compound, 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide, had a selectivity index greater than 20, indicating low cytotoxicity at its effective concentration. nih.govnih.gov

Table 3: Anticancer Activity of Pyrazine-Thiazole Analogs

| Compound | Cell Line | Activity (IC50, µM) | Reference |

|---|---|---|---|

| Analog 6c | MCF-7 | 5.51 ± 0.09 | researchgate.netdntb.gov.ua |

| Analog 6c | Panc-1 | - | researchgate.net |

| Analog 6c | HepG2 | - | researchgate.net |

| Analog 9 | Panc-1 | Significant cytotoxicity | researchgate.netdntb.gov.ua |

| Analog 11c | HepG2 | 8.01 ± 0.35 | researchgate.netdntb.gov.ua |

| Thiazolidinone Analog 2 | HepG2 | 0.24 | nih.gov |

Evaluation of Antioxidant and Anti-inflammatory Potential in Experimental Models

The pyrazine-thiazole bi-heteroaryl structure has been investigated for its potential antioxidant properties. A study designed and prepared eight such compounds and evaluated their ability to inhibit radical-induced DNA oxidation and to scavenge free radicals. sioc-journal.cn The compounds showed notable activity in protecting DNA from damage induced by hydroxyl (HO•) and glutathione (B108866) (GS•) radicals. sioc-journal.cn Furthermore, all eight compounds were capable of scavenging 2,2-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS•+) and 2,2-diphenyl-1-picrylhydrazyl radical (DPPH•). sioc-journal.cn The study also found that the antioxidant activity of these pyrazine-thiazole compounds was significantly higher than that of comparable pyrazine-oxazole structures. sioc-journal.cn

Another study synthesized a novel catechol hydrazinyl-thiazole (CHT) derivative, designed specifically to have good antioxidant and antiradical activity. mdpi.com This molecule, containing 3',4'-dihydroxyphenyl and 2-hydrazinyl-4-methyl-thiazole moieties, demonstrated very good antioxidant activity in various in vitro assays. mdpi.com

The anti-inflammatory potential of thiazole derivatives has also been noted, often in conjunction with their antimicrobial and anticancer properties. sapub.org While direct, extensive studies on the anti-inflammatory mechanisms of this compound itself are limited in the provided context, the broader class of thiazole derivatives is recognized for this potential. sci-hub.sesapub.org For example, 3-pyridyl-1,3-thiazole derivatives were shown to modulate the production of inflammatory mediators like nitric oxide, IL-6, IL-10, and TNF in macrophages. nih.gov

Table 4: Antioxidant Activity of Pyrazine-Thiazole Derivatives

| Compound Class/Derivative | Assay | Finding | Reference |

|---|---|---|---|

| Pyrazine-thiazole bi-heteroaryl compounds | Inhibition of HO• induced DNA oxidation | TBARS% 54.3% - 76.1% | sioc-journal.cn |

| Pyrazine-thiazole bi-heteroaryl compounds | Inhibition of GS• induced DNA oxidation | TBARS% 55.4% - 68.3% | sioc-journal.cn |

| Pyrazine-thiazole bi-heteroaryl compounds | ABTS•+ scavenging | Active | sioc-journal.cn |

| Pyrazine-thiazole bi-heteroaryl compounds | DPPH• scavenging | Active | sioc-journal.cn |

| Catechol hydrazinyl-thiazole (CHT) | General antioxidant assays | Very good activity | mdpi.com |

| 3-Pyridyl-1,3-thiazole derivatives | Nitric Oxide, IL-6, IL-10, TNF modulation | Modulated production | nih.gov |

In Vivo Proof-of-Concept Studies in Relevant Animal Models of Disease (e.g., Mycobacterial Infections, Filarial Infections, Trypanosoma cruzi)

While extensive in vivo data for this compound itself is not detailed in the provided search results, studies on structurally related compounds provide proof-of-concept for their potential in animal models.

In the context of Chagas disease, a rapid in vivo screening assay using mice infected with transgenic, luciferase-expressing T. cruzi has been employed to prioritize compounds. plos.org This model allows for the real-time monitoring of parasite burden. In one study, two related compounds with low in vitro IC50 values (0.11 and 0.07 µM) were tested and found to reduce the T. cruzi infection in the mouse model by over 90% after five days of treatment. plos.org

Another study evaluated newly synthesized 3-pyridyl-1,3-thiazole derivatives, which had shown promising in vitro trypanocidal activity. nih.gov Despite the strong in vitro results, the in vivo efficacy of these compounds in a T. cruzi mouse model was limited, suggesting that further structural optimization or formulation strategies are necessary to improve their oral stability and bioavailability. nih.gov A pyrazole-thiadiazole derivative (2k) was evaluated in a 3D cardiac microtissue model, where it showed potent antiparasitic activity and a significant reduction in parasite load. mdpi.com However, it did not prevent parasite recrudescence in a washout assay. mdpi.com

For mycobacterial infections, the development pipeline often includes in vivo efficacy studies in mouse models. While specific in vivo results for this compound derivatives were not found in the provided search results, it is a standard subsequent step for compounds that show potent in vitro activity and low cytotoxicity, such as those identified in the antitubercular screenings. semanticscholar.org

There was no information found regarding in vivo studies for filarial infections within the scope of the provided search results.

Future Directions and Emerging Research Opportunities for 4 Pyrazin 2 Yl Thiazol 2 Amine

Development of Advanced Synthetic Strategies for Complex Analogues

The foundational synthesis of 2-aminothiazole (B372263) derivatives, including the pyrazinyl analogue, often relies on the well-established Hantzsch thiazole (B1198619) synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. For instance, the synthesis of N-(4-methylpyridin-2-yl)-4-(pyrazin-2-yl)thiazol-2-amine has been successfully achieved using this method, starting from the corresponding α-bromoketone and 1-(4-methylpyridin-2-yl)thiourea. researchgate.net Similarly, the core 2-amino-4-(pyrid-2-yl)thiazole is prepared by condensing 2-bromoacetylpyridine hydrobromide with thiourea. nih.gov

However, to create more complex and diverse analogues of 4-(pyrazin-2-yl)thiazol-2-amine, researchers are exploring more advanced and efficient synthetic strategies. These include:

Greener Synthesis Approaches: The use of environmentally benign catalysts, such as ZnO nanoparticles, has been shown to be an efficient method for synthesizing thiazole-pyrazoline Schiff base hybrids, offering good to excellent yields. researchgate.net

Multi-component Reactions: Designing one-pot reactions where multiple starting materials react to form complex products can streamline the synthesis of diverse libraries of analogues, saving time and resources.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, enhancing safety, scalability, and yield, which is particularly advantageous for producing libraries of analogues for screening.

Novel Coupling Chemistries: Exploring advanced cross-coupling reactions, like the Suzuki reaction, allows for the introduction of a wide variety of substituents onto the thiazole or pyrazine (B50134) rings, which is crucial for developing structure-activity relationships (SAR). mdpi.com For example, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide was achieved using a Suzuki reaction to introduce the fluorophenyl group. mdpi.com

These advanced strategies will be instrumental in generating novel analogues with improved potency, selectivity, and pharmacokinetic profiles.

Exploration of Novel Therapeutic Indications Beyond Current Scope

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, known to be a component in compounds with a wide array of biological activities. researchgate.netmdpi.com While derivatives of 4-(aryl)thiazol-2-amine have been most notably investigated for their antimycobacterial activity, including against Mycobacterium tuberculosis, the potential applications extend far beyond this single indication. nih.govresearchgate.netnih.gov

Emerging research points to several promising new therapeutic avenues:

Antiprion Diseases: 2-Aminothiazoles have been identified as a novel class of small molecules with antiprion activity. nih.gov Analogues have shown efficacy in prion-infected neuroblastoma cell lines, with some demonstrating the ability to cross the blood-brain barrier, a critical feature for treating neurodegenerative diseases like Creutzfeldt-Jakob disease. nih.gov

Neurodegenerative Disorders: Beyond prion diseases, derivatives of the related 4-(3-nitrophenyl)thiazol-2-ylhydrazone have been synthesized and evaluated as selective inhibitors of human monoamine oxidase B (MAO-B). nih.gov Inhibition of MAO-B is a validated strategy for managing neurodegenerative conditions such as Parkinson's disease. nih.gov

Anti-inflammatory and Analgesic Agents: Thiazole-containing compounds, such as the non-steroidal anti-inflammatory drug (NSAID) meloxicam, are well-established in clinical use. mdpi.comfrontiersin.org Recently synthesized derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have demonstrated potent anti-inflammatory and analgesic effects in animal models, likely through the inhibition of COX and LOX enzymes. frontiersin.org

Anticancer Activity: Various thiazole derivatives have been reported to possess anticancer properties. mdpi.com For example, certain thiazole-pyrazoline hybrids have shown cytotoxic effects against human lung adenocarcinoma (A-549) cells. acs.org

Dopamine (B1211576) Agonism: A class of 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines has been identified as having central dopamine agonist properties, suggesting potential applications in conditions characterized by dopamine deficiency. acs.org

Antifungal and Antibacterial Agents: The thiazole scaffold is present in numerous antimicrobial agents. mdpi.com Research has demonstrated the activity of various 4-(indol-3-yl)thiazole-2-amines against a range of bacteria and fungi, with some compounds showing efficacy against resistant strains like MRSA. mdpi.com

The table below summarizes the diverse biological activities associated with the broader 2-aminothiazole class, suggesting fertile ground for future investigation of this compound analogues.

| Therapeutic Area | Specific Target/Activity | Reference Compound Class |

| Antimycobacterial | Growth inhibition of M. tuberculosis | 4-Arylthiazol-2-amines |

| Antiprion | Inhibition of PrPSc formation | 2-Aminothiazoles |

| Neuroprotection | Selective MAO-B Inhibition | 4-(3-Nitrophenyl)thiazol-2-ylhydrazones |

| Anti-inflammatory | COX/LOX Inhibition | 4-(4-Chlorothiophen-2-yl)thiazol-2-amines |

| Anticancer | Cytotoxicity against cancer cell lines | Thiazole-pyrazoline hybrids |

| Antimicrobial | Inhibition of bacterial and fungal growth | 4-(Indol-3-yl)thiazole-2-amines |

Application of Advanced Spectroscopic and Structural Biology Techniques for Target Validation

To move from a promising lead compound to a viable drug candidate, it is essential to understand how it interacts with its biological target at a molecular level. Advanced spectroscopic and structural biology techniques are indispensable for this purpose.

For this compound and its analogues, X-ray crystallography has already provided valuable insights. A study on the related N-(4-methylpyridin-2-yl)-4-(pyrazin-2-yl)thiazol-2-amine revealed a crystal structure featuring nearly planar, centrosymmetric dimers formed through N–H⋯N hydrogen bonds. researchgate.net This type of detailed structural information helps in understanding the intermolecular forces that can govern binding to a protein's active site.

Future research will increasingly employ a combination of techniques:

High-Resolution NMR Spectroscopy: Techniques like saturation transfer difference (STD) NMR and WaterLOGSY can identify which parts of the molecule are in close contact with a target protein, providing crucial information for SAR studies even without a high-resolution structure of the complex.

Cryo-Electron Microscopy (Cryo-EM): For large protein targets or protein complexes that are difficult to crystallize, cryo-EM is becoming a powerful tool for determining high-resolution structures, enabling a detailed view of the binding mode of ligands like this compound derivatives.

Computational Docking and Molecular Dynamics (MD) Simulations: While not experimental techniques, these in silico methods are critical for interpreting structural data. Molecular docking can predict the binding pose of a ligand within a target's active site. nih.govnih.gov For instance, docking studies have suggested that antimycobacterial thiazole derivatives may target the mycobacterial beta-ketoacyl-(acyl-carrier-protein) synthase III (FabH). nih.gov MD simulations can then be used to assess the stability of these predicted binding poses over time.

These techniques, used in concert, will be crucial for validating biological targets and understanding the precise mechanism of action, thereby guiding the rational design of more effective and specific therapeutic agents.

Leveraging Artificial Intelligence and Machine Learning for Rational Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. semanticscholar.orgijhespub.org These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of human intuition, significantly accelerating the design-make-test-analyze cycle.

For the this compound scaffold, AI and ML can be applied in several key areas:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, built using ML algorithms like artificial neural networks, can predict the biological activity of virtual compounds before they are synthesized. semanticscholar.org By training these models on existing data for 2-aminothiazole analogues, researchers can prioritize the synthesis of candidates with the highest predicted potency and most favorable drug-like properties.

De Novo Drug Design: Generative AI models, such as variational autoencoders or generative adversarial networks (GANs), can design entirely new molecules. By providing the model with the this compound scaffold as a starting point and defining desired properties (e.g., high activity against a specific target, low predicted toxicity), these algorithms can generate novel, optimized structures for synthesis.

ADMET Prediction: A major cause of failure in drug development is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ML models trained on large ADMET datasets can predict these properties for new analogues early in the design phase, allowing researchers to filter out compounds likely to fail later on. semanticscholar.org

Target Identification and Validation: AI can analyze complex biological data from genomics, proteomics, and transcriptomics to identify and validate novel biological targets for which this compound derivatives might be effective.

By integrating AI and ML into the research pipeline, scientists can explore the chemical space around this compound more efficiently and intelligently, increasing the probability of discovering next-generation therapeutics with superior efficacy and safety.

Concluding Perspectives

Synthesis of Current Academic Contributions on 4-(Pyrazin-2-YL)thiazol-2-amine

The academic contributions concerning this compound primarily center on its chemical synthesis and detailed structural elucidation, with its biological potential largely framed within the broader context of N,4-diheteroaryl substituted 2-aminothiazoles.

A significant contribution to the understanding of this compound comes from the work of Böck et al., who have described its synthesis through the Hantzsch reaction. This classical method involves the condensation of an α-haloketone with a thiourea (B124793) derivative. In this specific case, 2-bromo-1-(pyrazin-2-yl)ethan-1-one is reacted with a suitable thiourea to yield the target 2-aminothiazole (B372263). researchgate.netnih.govresearchgate.net The structural characterization of N-(4-methylpyridin-2-yl)-4-(pyrazin-2-yl)thiazol-2-amine, a closely related derivative, has been meticulously detailed, including its crystal and molecular structures. researchgate.net This research highlights that in its crystalline form, the compound features nearly planar centrosymmetric N-H⋯N hydrogen-bonded dimers, which are further organized into a π⋯π stacked layered structure. researchgate.net

Further structural insights are provided by the analysis of the mono-hydrobromide salt of N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine. researchgate.netresearchgate.net These studies reveal how protonation and hydrogen bonding patterns influence the supramolecular assembly of such diheteroaryl 2-aminothiazoles. researchgate.netresearchgate.net Specifically, in the hydrobromide salt, intermolecular N+ methoxypyridine–H⋯N pyrazine (B50134) hydrogen bonds lead to the formation of hydrogen-bonded zigzag chains. researchgate.netresearchgate.net

The interest in this compound and its analogues stems from the established biological activities of the 2-aminothiazole scaffold. mdpi.comd-nb.info This core structure is a component of numerous pharmacologically active agents. d-nb.info The broader class of N,4-diaryl substituted 2-aminothiazoles has attracted attention for potential antimycobacterial properties. researchgate.netd-nb.infonih.gov While specific activity data for this compound is not extensively detailed in the available literature, its synthesis is often part of studies aimed at exploring new antimycobacterial agents. researchgate.netresearchgate.net For instance, research on hybrid molecules combining pyrazinamide (B1679903) with a 4-phenylthiazol-2-amine scaffold underscores the ongoing efforts to develop novel antitubercular drugs based on these heterocyclic systems. nih.govrsc.org

The research findings on related structures, such as the investigation of 2-aminooxazole as an isosteric replacement for 2-aminothiazole, also provide context. These studies have shown that while pyridine (B92270) derivatives were generally more active in their series, pyrazine analogues followed closely in terms of antimycobacterial activity. mdpi.com

The table below summarizes key research findings related to this compound and its derivatives.

| Research Focus | Key Findings | Citations |

| Synthesis | Synthesized via the Hantzsch reaction from an α-bromoketone and a thiourea derivative. | researchgate.netnih.govresearchgate.net |

| Structural Analysis | The crystal structure of a derivative, N-(4-methylpyridin-2-yl)-4-(pyrazin-2-yl)thiazol-2-amine, reveals nearly planar centrosymmetric N-H⋯N hydrogen-bonded dimers forming a π⋯π stacked layered structure. | researchgate.net |

| Structural Analysis of Salts | The mono-hydrobromide salt of a derivative forms hydrogen-bonded zigzag chains through intermolecular N+ methoxypyridine–H⋯N pyrazine interactions. | researchgate.netresearchgate.net |

| Potential Applications | Investigated as part of a broader class of N,4-diheteroaryl substituted 2-aminothiazoles for potential antimycobacterial activity. | researchgate.netd-nb.infonih.gov |

Identification of Critical Knowledge Gaps and Future Research Imperatives

Despite the foundational synthetic and structural work, there are significant knowledge gaps in the academic literature specifically concerning this compound. These gaps present clear opportunities for future research.

Critical Knowledge Gaps:

Specific Biological Activity Profile: While the broader class of N,4-diheteroaryl 2-aminothiazoles is noted for potential antimycobacterial activity, the specific in vitro and in vivo activity of this compound against various microbial strains, including resistant ones, is not well-documented. Its activity against other pathogens (e.g., fungi, viruses, parasites) is also largely unexplored.

Mechanism of Action: For the broader class of related compounds, mycobacterial beta-ketoacyl-(acyl-carrier-protein) synthase III (FabH) has been suggested as a potential target. nih.govrsc.org However, the specific molecular targets and mechanism of action for this compound have not been elucidated.

Structure-Activity Relationship (SAR) Studies: There is a lack of systematic SAR studies centered on the this compound core. Understanding how modifications to the pyrazine ring, the thiazole (B1198619) core, and the 2-amino group affect biological activity is crucial for optimizing its potential as a therapeutic lead.

Pharmacokinetic and Toxicological Profile: There is no available data on the absorption, distribution, metabolism, and excretion (ADME) properties or the in vitro and in vivo toxicity of this compound. This information is essential for any progression towards therapeutic development.

Physicochemical Properties: Comprehensive characterization of its physicochemical properties, such as solubility, lipophilicity, and pKa, is lacking. These properties are fundamental to understanding its behavior in biological systems and for formulation development.